(1S,2S)-2-methoxycyclobutanamine;hydrochloride is a chemical compound characterized by its unique cyclobutane structure and specific stereochemistry. It is classified as a hydrochloride salt, which enhances its solubility and stability in various applications. The compound's molecular formula is with a molecular weight of approximately 151.63 g/mol. This compound is significant in the field of organic chemistry due to its potential applications in medicinal chemistry and as a building block for further chemical synthesis.
The compound is sourced from various chemical suppliers and research institutions that focus on organic synthesis and pharmaceutical development. It falls under the classification of amines, specifically secondary amines, due to the presence of an amine group attached to a cyclobutane ring. As a hydrochloride salt, it facilitates better solubility in polar solvents, making it useful in laboratory settings.
The synthesis of (1S,2S)-2-methoxycyclobutanamine;hydrochloride can be achieved through several methods. One common approach involves the alkylation of cyclobutanamine with methoxymethyl chloride under basic conditions, which promotes the formation of the methoxy group on the cyclobutane ring.
The molecular structure of (1S,2S)-2-methoxycyclobutanamine;hydrochloride features a cyclobutane ring with a methoxy group and an amine group. The stereochemistry at the first and second carbon atoms is defined as (1S,2S), indicating specific spatial arrangements that can influence the compound's reactivity and biological activity.
COC[C@H]1CC[C@@H]1N.Cl, indicating the connectivity and stereochemistry of its atoms.
(1S,2S)-2-methoxycyclobutanamine;hydrochloride can participate in various chemical reactions typical for amines:
Chiral cyclobutane rings represent an emerging structural motif in medicinal chemistry due to their unique blend of conformational rigidity and moderate ring strain. The four-membered ring system in compounds like (1S,2S)-2-methoxycyclobutanamine hydrochloride imposes distinct spatial orientations on functional groups, enabling precise interactions with biological targets. Unlike larger cycloalkanes, cyclobutanes exhibit enhanced metabolic stability while retaining sufficient flexibility for target binding. This scaffold’s three-dimensionality addresses the flatness problem common in drug candidates, particularly in CNS and antimicrobial therapeutics [1].
The hydrochloride salt form, as seen in this compound, improves crystallinity and aqueous solubility, facilitating pharmaceutical processing. Industrial synthesis of related cis-configured cyclobutane derivatives (e.g., cis-3-methoxycyclobutanamine hydrochloride, CAS# 1408074-54-3) at 99% purity confirms the synthetic accessibility of such scaffolds, with suppliers offering kilogram-scale quantities in diverse packaging formats [2].
Table 1: Structural Advantages of Cyclobutane Scaffolds vs. Other Cycloalkanes
| Property | Cyclobutane | Cyclopentane | Cyclohexane |
|---|---|---|---|
| Ring Strain (kcal/mol) | 26.3 | 6.5 | 0.1 |
| Conformational Flexibility | Moderate | High | High |
| Metabolic Stability | High | Moderate | Moderate |
| Synthetic Accessibility | Challenging | Moderate | High |
The (1S,2S) absolute configuration of 2-methoxycyclobutanamine hydrochloride is critical for its biological activity. This stereochemistry positions the methoxy and amine groups in a cis-relationship across the cyclobutane ring, creating a specific pharmacophore geometry. The distinct spatial arrangement allows for enantioselective interactions with chiral biological targets, where the (1S,2S)-enantiomer may bind with higher affinity than its (1R,2R)-counterpart or racemic mixtures [1].
This compound exemplifies the eutomer-distomer principle, where one enantiomer ((1S,2S)) potentially acts as the pharmacologically active form (eutomer), while the other may be inactive or exhibit off-target effects (distomer). The thalidomide tragedy historically underscored this principle, where (R)-thalidomide was a sedative while (S)-thalidomide caused teratogenic effects [4]. Similarly, pesticides like furalaxyl demonstrate enantioselective activity, with the R-enantiomer showing superior fungicidal activity . The eudysmic ratio (eutomer/distomer activity ratio) for such compounds often exceeds 100:1, justifying the pursuit of enantiopure synthesis.
Stereochemical purity is quantifiable via optical rotation and chiral chromatography. For example, (S)-(+)-2-bromobutane exhibits [α] = +23.1°, while racemic mixtures show no net rotation [5]. The (1S,2S) configuration of 2-methoxycyclobutanamine hydrochloride can be unequivocally assigned using the Cahn-Ingold-Prelog (CIP) rules, prioritizing substituents around stereocenters to determine R/S descriptors [4] [5].
Table 2: Biological Relevance of Selected Chiral Drug Enantiomers
| Compound | Eutomer (Activity) | Distomer (Activity) | Eudysmic Ratio |
|---|---|---|---|
| Ketamine | S-(+)-Anesthetic | R-(-)-Hallucinogenic | >10:1 |
| Ibuprofen | S-(-)-Anti-inflammatory | R-(+)-Inactive (converts to S) | >100:1 |
| Furalaxyl (fungicide) | R-enantiomer-Active | S-enantiomer-Less active | >50:1 |
| Thalidomide | R-(-)-Sedative | S-(+)-Teratogenic | N/A (toxic) |
The synthesis of enantiopure molecules like (1S,2S)-2-methoxycyclobutanamine hydrochloride employs strategies such as:
These approaches align with regulatory preferences for single-enantiomer drugs, which now constitute >50% of the pharmaceutical market due to superior efficacy and safety profiles [5].
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2